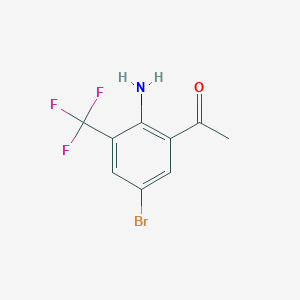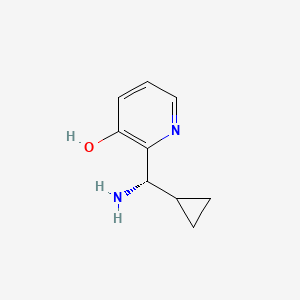
(S)-2-(Amino(cyclopropyl)methyl)pyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(Amino(cyclopropyl)methyl)pyridin-3-ol is a chiral organic compound that features a pyridin-3-ol core with an amino(cyclopropyl)methyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Amino(cyclopropyl)methyl)pyridin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyridin-3-ol and cyclopropylamine.
Formation of the Amino(cyclopropyl)methyl Group: This step involves the reaction of cyclopropylamine with a suitable protecting group to form the amino(cyclopropyl)methyl intermediate.
Coupling Reaction: The intermediate is then coupled with pyridin-3-ol under specific reaction conditions, such as the presence of a base and a coupling agent like EDCI or DCC.
Purification: The final product is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(Amino(cyclopropyl)methyl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyridin-3-ol can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC or KMnO4 can be used under mild conditions.
Reduction: Common reducing agents include NaBH4 or LiAlH4.
Substitution: Conditions typically involve the use of bases like NaH or K2CO3.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyridin-3-one derivative, while reduction could produce a cyclopropylmethylamine derivative.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action for (S)-2-(Amino(cyclopropyl)methyl)pyridin-3-ol would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Aminomethyl)pyridin-3-ol
- 2-(Cyclopropylmethyl)pyridin-3-ol
- 2-(Amino(cyclopropyl)methyl)pyridine
Uniqueness
(S)-2-(Amino(cyclopropyl)methyl)pyridin-3-ol is unique due to its specific chiral center and the presence of both an amino and a cyclopropyl group, which can impart distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C9H12N2O |
|---|---|
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
2-[(S)-amino(cyclopropyl)methyl]pyridin-3-ol |
InChI |
InChI=1S/C9H12N2O/c10-8(6-3-4-6)9-7(12)2-1-5-11-9/h1-2,5-6,8,12H,3-4,10H2/t8-/m0/s1 |
Clave InChI |
JQAOUASWBLXWKQ-QMMMGPOBSA-N |
SMILES isomérico |
C1CC1[C@@H](C2=C(C=CC=N2)O)N |
SMILES canónico |
C1CC1C(C2=C(C=CC=N2)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


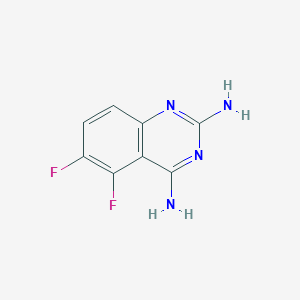

![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B12966283.png)
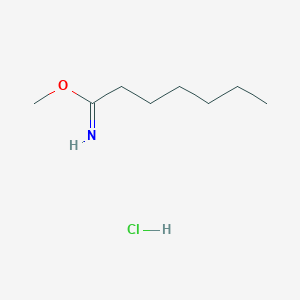
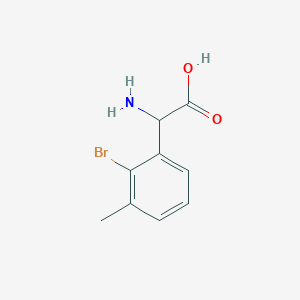
![4-([2,2'-Bipyridin]-4-yl)butanoic acid](/img/structure/B12966319.png)

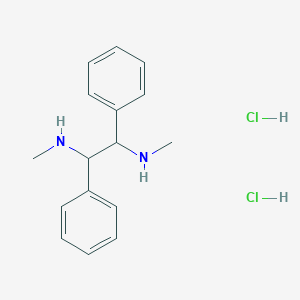
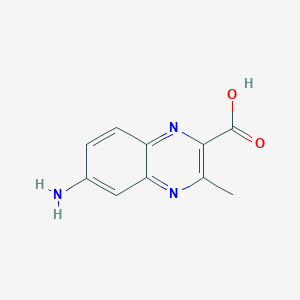
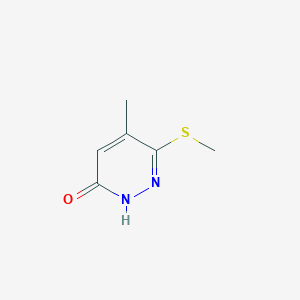

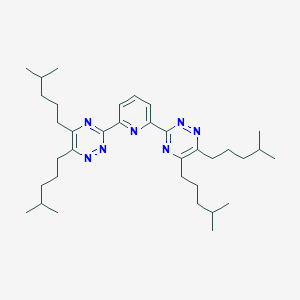
![1-Chloro-5,5-diphenyl-5H-dibenzo[b,d]silole](/img/structure/B12966351.png)
